molecular formula C12H18N2O6S B13736627 bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate CAS No. 105892-19-1

bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate

Cat. No.: B13736627
CAS No.: 105892-19-1
M. Wt: 318.35 g/mol
InChI Key: MKWWIMHCZQEYPR-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate: is a chemical compound with the molecular formula C₁₂H₁₈N₂O₆S and a molecular weight of 318.346 g/mol . This compound is characterized by its unique structure, which includes both azanium and sulfanylacetate groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate typically involves the reaction of 2-hydroxyethylamine with 2-(4-nitrophenyl)sulfanylacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound’s azanium group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl)amine: Similar in structure but lacks the nitrophenyl and sulfanylacetate groups.

    2-(4-Nitrophenyl)sulfanylacetic acid: Contains the nitrophenyl and sulfanylacetate groups but lacks the azanium group.

Uniqueness

Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate is unique due to the presence of both azanium and sulfanylacetate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

105892-19-1

Molecular Formula

C12H18N2O6S

Molecular Weight

318.35 g/mol

IUPAC Name

bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate

InChI

InChI=1S/C8H7NO4S.C4H11NO2/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2

InChI Key

MKWWIMHCZQEYPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH2+]CCO

Origin of Product

United States

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